(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a conjugated system with both hydrazone and enone functionalities, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-fluorobenzaldehyde with 4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-bromophenyl)prop-2-en-1-one
Uniqueness
The unique combination of hydrazone and enone functionalities in (2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one distinguishes it from similar compounds. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17FN2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(E)-3-[4-[(Z)-(dimethylhydrazinylidene)methyl]phenyl]-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17FN2O/c1-21(2)20-13-15-5-3-14(4-6-15)7-12-18(22)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-7+,20-13- |
InChI Key |
QQIXDUPRRXMFBY-AADXMYGNSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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